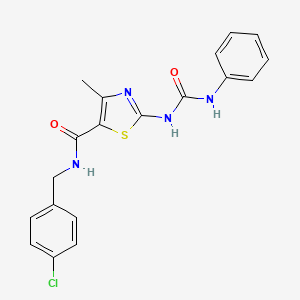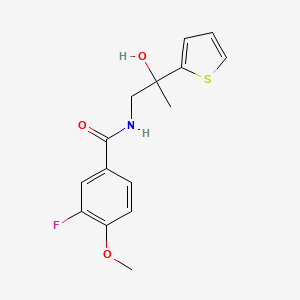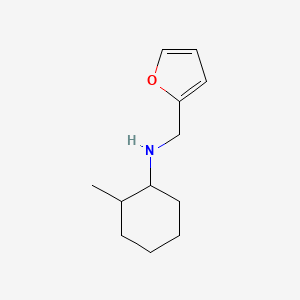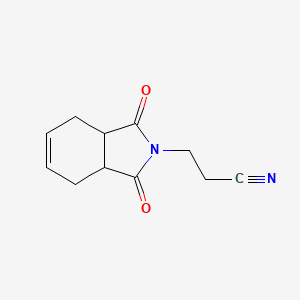![molecular formula C19H17BrN4O3 B2758840 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 306301-47-3](/img/structure/B2758840.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound. It has a linear formula of C14H15BrN4O3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C24H18BrClN4O3 . The molecular weight of the compound is 525.793 .Applications De Recherche Scientifique
Corrosion Protection
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide derivatives have been investigated for their role in corrosion protection. A study by Paul, Yadav, & Obot (2020) found that certain carbohydrazide-pyrazole compounds demonstrate high efficiency in inhibiting corrosion of mild steel in acidic environments. This research is significant for industries that require corrosion-resistant materials.
Spectroscopic Investigations and Molecular Dynamics
The vibrational spectroscopic properties of similar this compound compounds have been explored in a study by Pillai et al. (2017). These investigations provide insights into the molecular structure and dynamics of these compounds, which are crucial for understanding their interactions and potential applications in various fields.
Synthesis and Molecular Docking Studies
The synthesis and characterization of compounds similar to this compound have been a subject of research due to their potential biological applications. For example, Karrouchi et al. (2021) conducted a study on the synthesis, structural analysis, and molecular docking of similar compounds. These studies often focus on understanding the interaction of these compounds with biological targets, which could lead to the development of new therapeutic agents.
Synthesis of New Sugar Imine Molecules
Research by Mohammed et al. (2020) explored the synthesis of new sugar imine molecules, including compounds related to this compound. These studies are vital for understanding how such compounds can be integrated into larger molecular structures, potentially leading to new materials or pharmaceutical applications.
Brominated Trihalomethylenones
Research on brominated trihalomethylenones, closely related to the compound , has been conducted to explore their use as precursors in synthesizing various pyrazole derivatives. A study by Martins et al. (2013) delved into this area, showing the potential of these compounds in creating diverse chemical structures.
Antidiabetic and Antioxidant Activities
The potential antidiabetic and antioxidant activities of similar compounds have been the subject of research. For instance, Karrouchi et al. (2020) studied the synthesis and evaluation of related compounds, finding potential therapeutic applications.
Crystal Structures and Magnetic Studies
Research into the crystal structures and magnetic properties of related compounds has been conducted. For example, Mandal et al. (2011) explored the self-assembly and magnetic properties of pyrazole-based compounds, which is essential for understanding their potential applications in materials science.
Safety and Hazards
Propriétés
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3/c1-2-27-15-6-3-12(4-7-15)16-10-17(23-22-16)19(26)24-21-11-13-9-14(20)5-8-18(13)25/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQGNTGBHPDSDG-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2758759.png)
![Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2758760.png)



![4-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}-2-methoxyphenol](/img/structure/B2758766.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2758767.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2758770.png)



![Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B2758777.png)

